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Compound of Interest

Compound Name: 2-Pinanol

Cat. No.: B1220830 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of

Spectroscopic Data for cis- and trans-2-Pinanol

This guide provides a comprehensive comparison of the spectroscopic data for the cis- and

trans-isomers of 2-Pinanol, a bicyclic monoterpenol relevant in various fields of chemical

research and drug development. The differentiation and characterization of these isomers are

crucial for understanding their chemical behavior and biological activity. This document

summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for their

unambiguous identification.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for cis- and trans-2-Pinanol. Due to

the limited availability of fully assigned experimental spectra in public databases, some

assignments are based on typical chemical shifts and fragmentation patterns for related bicyclic

monoterpenes.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Proton

cis-2-Pinanol

Chemical Shift

(δ, ppm)

trans-2-Pinanol

Chemical Shift

(δ, ppm)

Multiplicity

Typical

Coupling

Constants (J,

Hz)

H1 ~1.9-2.1 ~1.9-2.1 m

H3

~1.8-2.0 (axial),

~2.2-2.4

(equatorial)

~1.8-2.0 (axial),

~2.2-2.4

(equatorial)

m

H4

~1.6-1.8 (axial),

~2.0-2.2

(equatorial)

~1.6-1.8 (axial),

~2.0-2.2

(equatorial)

m

H5 ~1.9-2.1 ~1.9-2.1 m

H7 ~1.9-2.1 ~1.9-2.1 m

OH
Variable

(typically 1.5-4.0)

Variable

(typically 1.5-4.0)
br s

CH₃-C2 ~1.2-1.3 ~1.2-1.3 s

CH₃-C6 (syn) ~0.9-1.0 ~1.1-1.2 s

CH₃-C6 (anti) ~1.2-1.3 ~0.8-0.9 s

Note: Predicted values are based on typical ranges for bicyclic monoterpenols. Actual

experimental values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
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Carbon
cis-2-Pinanol Chemical Shift

(δ, ppm)

trans-2-Pinanol Chemical

Shift (δ, ppm)

C1 ~47-49 ~47-49

C2 ~73-75 ~75-77

C3 ~38-40 ~38-40

C4 ~24-26 ~24-26

C5 ~41-43 ~41-43

C6 ~38-40 ~38-40

C7 ~34-36 ~34-36

C8 (CH₃-C2) ~27-29 ~27-29

C9 (CH₃-C6, syn) ~22-24 ~28-30

C10 (CH₃-C6, anti) ~28-30 ~22-24

Note: Data is based on typical values for related compounds and may require experimental

verification for precise assignments.

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode
cis-2-Pinanol

Wavenumber (cm⁻¹)

trans-2-Pinanol

Wavenumber (cm⁻¹)
Intensity

O-H stretch ~3400-3300 ~3400-3300 Strong, Broad

C-H stretch (sp³) ~2980-2850 ~2980-2850 Strong

C-O stretch ~1100-1000 ~1100-1000 Strong

CH₂/CH₃ bending ~1470-1370 ~1470-1370 Medium-Weak

Table 4: Mass Spectrometry (MS) Data
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Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)

cis-2-Pinanol 154
139, 121, 109, 95, 83, 71, 55,

43

trans-2-Pinanol 154
139, 121, 109, 95, 83, 71, 55,

43

Note: The electron ionization mass spectra of cis- and trans-2-Pinanol are very similar due to

the formation of common fragment ions. Differentiation based solely on mass spectral

fragmentation is challenging and typically requires chromatographic separation (GC-MS).

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and cross-

validation of 2-Pinanol isomers.
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Workflow for Spectroscopic Analysis of 2-Pinanol Isomers

Sample Preparation

Chromatographic Separation

Spectroscopic Analysis

Data Processing & Validation

2-Pinanol Isomer Mixture

Gas Chromatography (GC)

Injection

NMR Spectroscopy
(¹H, ¹³C)

Fraction Collection (optional)

FTIR Spectroscopy

Fraction Collection (optional)

Mass Spectrometry (MS)

Eluent to MS

Spectral Processing
(Integration, Peak Picking)

Database Comparison &
Structural Elucidation

Cross-Validation of
Spectroscopic Data
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[https://www.benchchem.com/product/b1220830#cross-validation-of-spectroscopic-data-for-
2-pinanol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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